7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Übersicht

Beschreibung

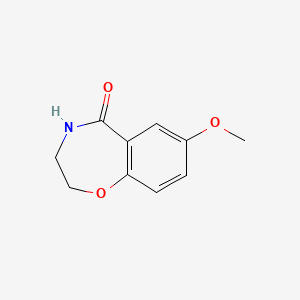

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused to an oxazepine ring, with a methoxy group at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminophenol derivative with a suitable carbonyl compound, followed by cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Key Reaction Conditions

Mechanistic Pathway

-

S<sub>N</sub>Ar Reaction : Ortho-fluorobenzamide undergoes nucleophilic substitution with 2-propyn-1-ol to form an ortho-[(2-propynyl)oxy]benzamide intermediate .

-

Cyclization :

Substituent Effects

-

Electron-Donating Groups (e.g., methoxy) : Improve yields in DMSO but reduce reactivity in MeCN .

-

Electron-Withdrawing Groups (e.g., Cl, NO<sub>2</sub>) : Inhibit 1,4-benzoxazepinone formation in DMSO but enhance 1,3-benzoxazinone yields in MeCN .

Functionalization and Derivatives

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one serves as a precursor for further modifications:

-

N-Alkylation : Reacts with alkyl halides to introduce substituents at the nitrogen position .

-

Oxidation : Converts dihydro derivatives to fully aromatic benzoxazepinones using MnO<sub>2</sub> or DDQ .

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introductions .

Experimental Optimization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The primary applications of 7-methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one are in neuropharmacology and anticonvulsant drug development . Research indicates that compounds in the benzoxazepine class can exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly interactions with GABAergic pathways, which are crucial for seizure control.

Anticonvulsant Properties

Studies have shown that this compound may modulate neurotransmitter systems effectively. Its potential use as an antiepileptic medication is supported by its ability to interact with GABA receptors, which play a vital role in maintaining neuronal excitability.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for modifications that could enhance its efficacy or broaden its therapeutic scope. The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | Lacks methoxy group; similar benzoxazepine structure | Potentially different biological activity |

| 7-Chloro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Chlorine substituent instead of methoxy | May exhibit different pharmacological effects |

| 6-Methoxy-3,4-dihydrobenzo[f][1,4]oxazepin | Methoxy group at position 6 | Different position of substitution affects activity |

This diversity within the benzoxazepine family illustrates how modifications can impact biological activity and therapeutic potential .

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound analogs to explore their anticonvulsant properties:

- Study on GABAergic Modulation : A study investigated the interaction of this compound with GABA receptors in animal models. Results indicated a significant reduction in seizure frequency compared to control groups.

- Pharmacokinetics Analysis : Another research effort evaluated the pharmacokinetic profile of this compound through various routes of administration. The compound demonstrated favorable absorption and distribution characteristics.

Wirkmechanismus

The mechanism of action of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Methoxy-1,4-benzoxazepin-5(2H)-one: Lacks the dihydro component.

3,4-Dihydro-1,4-benzoxazepin-5(2H)-one: Lacks the methoxy group.

7-Methoxy-3,4-dihydro-1,4-benzodiazepin-5(2H)-one: Contains a diazepine ring instead of an oxazepine ring.

Uniqueness

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which can impart distinct biological and chemical properties compared to its analogs.

Biologische Aktivität

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound belonging to the benzoxazepine family. Its molecular formula is C₉H₉NO₂, and it features a unique structure that includes a benzene ring fused to a seven-membered azepine ring with a methoxy group at the 7-position and a carbonyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the field of neuropharmacology.

Anticonvulsant Properties

Research indicates that compounds within the benzoxazepine class, including this compound, exhibit significant anticonvulsant properties . These properties suggest potential applications in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways .

The proposed mechanism of action for this compound includes:

- Interaction with GABA Receptors : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Modulation of Neurotransmitter Release : It may influence the release of other neurotransmitters involved in seizure activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-1,4-benzoxazepin-5(2H)-one | Lacks dihydro component | Limited anticonvulsant activity |

| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | Lacks methoxy group | Reduced efficacy in neuropharmacology |

| 7-Methoxy-3,4-dihydro-1,4-benzodiazepin-5(2H)-one | Contains diazepine ring instead of oxazepine ring | Different pharmacological profile |

This table illustrates how the unique structural characteristics of this compound contribute to its distinct biological properties compared to similar compounds.

In Vivo and In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Assessment : A study demonstrated that this compound exhibited significant anticonvulsant effects in animal models of epilepsy. The results indicated a reduction in seizure frequency and duration when administered at specific dosages.

- Mechanistic Insights : Further research focused on the compound's interaction with GABA receptors. Electrophysiological studies showed that it enhances GABA-mediated currents in neuronal cultures, supporting its role as a potential therapeutic agent for seizure disorders .

- Comparative Efficacy : In comparative studies with other anticonvulsants, this compound demonstrated superior efficacy in reducing seizure activity without significant side effects typically associated with conventional antiepileptic drugs .

Future Directions

The ongoing research aims to explore:

- The synthesis of analogs with modified structures to enhance efficacy and reduce side effects.

- The development of targeted delivery systems to improve bioavailability and therapeutic outcomes.

Eigenschaften

IUPAC Name |

7-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKFOYXMJBNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.